Valspodar

Catalog No.
S548822
CAS No.
121584-18-7
M.F
C63H111N11O12
M. Wt
1214.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valspodar

CAS Number

121584-18-7

Product Name

Valspodar

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E,2R)-2-methylhex-4-enoyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H111N11O12

Molecular Weight

1214.6 g/mol

InChI

InChI=1S/C63H111N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-52H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1

InChI Key

YJDYDFNKCBANTM-QCWCSKBGSA-N

SMILES

CC=CCC(C)C(=O)C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

3'-keto-Bmt(1)-Val(2)-cyclosporin A, PSC 833, PSC-833, PSC833, SDZ PSC 833, SDZ-PSC-833, valspodar

Canonical SMILES

CC=CCC(C)C(=O)C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C

Isomeric SMILES

C/C=C/C[C@@H](C)C(=O)[C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C

Description

The exact mass of the compound Valspodar is 1213.84137 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Cyclosporins - Supplementary Records. It belongs to the ontological category of homodetic cyclic peptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Antiviral Research

Application in Cancer Treatment

Application in Acute Myeloid Leukemia Treatment

Application in HIV Treatment

Application in Multidrug Resistance

Valspodar, also known as PSC833, is a synthetic compound primarily recognized for its role as an inhibitor of P-glycoprotein, a crucial efflux transporter involved in multidrug resistance. Its chemical formula is C₆₃H₁₁₁N₁₁O₁₂, and it has been extensively studied for its potential to enhance the efficacy of various chemotherapeutic agents by preventing their expulsion from cancer cells. Valspodar's unique structure allows it to interact selectively with P-glycoprotein, making it a valuable tool in cancer research and treatment strategies aimed at overcoming drug resistance .

  • Valspodar's primary mechanism of action involves inhibiting P-gp function. It binds to P-gp and alters its conformation, preventing it from recognizing and expelling chemotherapeutic drugs [, ]. This allows more chemotherapeutic drugs to remain inside cancer cells, leading to increased cell death.
  • Limited information exists on the specific safety profile of Valspodar in humans.
  • Preclinical studies suggest it may have interactions with other medications metabolized by CYP3A enzymes []. Further research is needed to determine its safety profile and potential side effects.

Note:

  • Valspodar is an investigational drug and is not currently approved for clinical use.
That typically include the formation of peptide bonds and the incorporation of specific functional groups that confer its inhibitory properties. While detailed synthetic pathways are proprietary or not extensively published, general methods involve solid-phase peptide synthesis techniques followed by purification processes such as high-performance liquid chromatography to achieve the desired purity and yield .

Valspodar exhibits significant biological activity as a modulator of drug resistance in cancer therapy. By inhibiting P-glycoprotein, it enhances the intracellular concentration of chemotherapeutic agents such as paclitaxel and vinblastine, leading to increased cytotoxicity against resistant cancer cells. Furthermore, studies have demonstrated its efficacy in limiting human cytomegalovirus infection and dissemination, indicating its potential antiviral properties .

Valspodar has been primarily applied in oncology as a multidrug resistance modulator. Its ability to enhance the effectiveness of chemotherapeutic agents has made it a subject of interest in clinical trials for various cancers, including leukemia and breast cancer. Beyond oncology, its potential antiviral activity suggests applications in virology, particularly concerning human cytomegalovirus infections .

Interaction studies highlight Valspodar's role in pharmacokinetics and drug-drug interactions. It is known to increase serum concentrations of certain drugs when co-administered due to its inhibition of P-glycoprotein and cytochrome P450 enzymes. For example, combining Valspodar with Isavuconazonium can lead to elevated serum levels of both compounds, necessitating careful monitoring during concurrent administration .

Several compounds share similarities with Valspodar in terms of their mechanism as P-glycoprotein inhibitors or their roles in combating multidrug resistance. Here are some notable examples:

Compound NameChemical StructureMechanism of ActionUnique Features
TariquidarC₅₃H₅₃N₇O₄P-glycoprotein inhibitorMore potent than Valspodar against certain cancers
ElacridarC₂₁H₂₃N₃O₄P-glycoprotein inhibitorDual inhibition (P-glycoprotein and breast cancer resistance protein)
CyclosporineC₄₂H₆₁N₁₁O₁₂Immunosuppressant; affects drug metabolismPrimarily used in transplant medicine

Valspodar stands out due to its selective inhibition profile and dual functionality as both an anticancer agent and a potential antiviral compound. Its unique ability to enhance drug efficacy while minimizing toxicity makes it a critical candidate for further research in both oncology and virology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

1213.84136802 g/mol

Monoisotopic Mass

1213.84136802 g/mol

Heavy Atom Count

86

Appearance

White to beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q7ZP55KF3X

Pharmacology

Valspodar is an analogue of cyclosporin-A. Valspodar inhibits p-glycoprotein, the multidrug resistance efflux pump, thereby restoring the retention and activity of some drugs in some drug-resistant tumor cells. This agent also induces caspase-mediated apoptosis. (NCI04)

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ABCB1 (CD243) [HSA:5243] [KO:K05658]

Other CAS

121584-18-7

Metabolism Metabolites

Valspodar has known human metabolites that include 9-(3-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E)-2-methylhex-4-enoyl]-6,18,24-tris(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone.

Wikipedia

Valspodar

Dates

Modify: 2023-08-15
1: Bajelan E, Haeri A, Vali AM, Ostad SN, Dadashzadeh S. Co-delivery of doxorubicin and PSC 833 (Valspodar) by stealth nanoliposomes for efficient overcoming of multidrug resistance. J Pharm Pharm Sci. 2012 Sep;15(4):568-82. PubMed PMID: 23106959.
2: Binkhathlan Z, Elhasi S, Brocks DR, Lavasanifar A. Characterization of the self assembly of methoxy poly(ethylene oxide)-block-poly(α-benzyl carboxylate-ε-caprolactone) for the solubilization and in vivo delivery of valspodar. Curr Drug Deliv. 2012 Mar;9(2):164-71. PubMed PMID: 22283648.
3: Kuemmerle A, Yan H, Krueger T, Buclin T, Braissant O, Henry H, Ris HB, Decosterd LA. P-glycoprotein modulation by valspodar and cyclosporin does not increase tumor uptake of doxorubicin administered via isolated lung perfusion to rats bearing sarcoma lung metastases. Anticancer Res. 2011 Jun;31(6):2121-8. PubMed PMID: 21737631.
4: Kolitz JE, George SL, Marcucci G, Vij R, Powell BL, Allen SL, DeAngelo DJ, Shea TC, Stock W, Baer MR, Hars V, Maharry K, Hoke E, Vardiman JW, Bloomfield CD, Larson RA; Cancer and Leukemia Group B. P-glycoprotein inhibition using valspodar (PSC-833) does not improve outcomes for patients younger than age 60 years with newly diagnosed acute myeloid leukemia: Cancer and Leukemia Group B study 19808. Blood. 2010 Sep 2;116(9):1413-21. doi: 10.1182/blood-2009-07-229492. Epub 2010 Jun 3. PubMed PMID: 20522709; PubMed Central PMCID: PMC2938834.
5: Binkhathlan Z, Hamdy DA, Brocks DR, Lavasanifar A. Development of a polymeric micellar formulation for valspodar and assessment of its pharmacokinetics in rat. Eur J Pharm Biopharm. 2010 Jun;75(2):90-5. doi: 10.1016/j.ejpb.2010.03.010. Epub 2010 Mar 21. PubMed PMID: 20332028.
6: O'Brien MM, Lacayo NJ, Lum BL, Kshirsagar S, Buck S, Ravindranath Y, Bernstein M, Weinstein H, Chang MN, Arceci RJ, Sikic BI, Dahl GV. Phase I study of valspodar (PSC-833) with mitoxantrone and etoposide in refractory and relapsed pediatric acute leukemia: a report from the Children's Oncology Group. Pediatr Blood Cancer. 2010 May;54(5):694-702. doi: 10.1002/pbc.22366. PubMed PMID: 20209646; PubMed Central PMCID: PMC2838930.
7: Binkhathlan Z, Hamdy DA, Brocks DR, Lavasanifar A. Pharmacokinetics of PSC 833 (valspodar) in its Cremophor EL formulation in rat. Xenobiotica. 2010 Jan;40(1):55-61. doi: 10.3109/00498250903331056. PubMed PMID: 19903013.
8: Shen F, Bailey BJ, Chu S, Bence AK, Xue X, Erickson P, Safa AR, Beck WT, Erickson LC. Dynamic assessment of mitoxantrone resistance and modulation of multidrug resistance by valspodar (PSC833) in multidrug resistance human cancer cells. J Pharmacol Exp Ther. 2009 Aug;330(2):423-9. doi: 10.1124/jpet.109.153551. Epub 2009 May 7. PubMed PMID: 19423841; PubMed Central PMCID: PMC2713081.
9: Binkhathlan Z, Somayaji V, Brocks DR, Lavasanifar A. Development of a liquid chromatography-mass spectrometry (LC/MS) assay method for the quantification of PSC 833 (Valspodar) in rat plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Jun 15;869(1-2):31-7. doi: 10.1016/j.jchromb.2008.05.003. Epub 2008 May 10. PubMed PMID: 18514043.
10: Lhommé C, Joly F, Walker JL, Lissoni AA, Nicoletto MO, Manikhas GM, Baekelandt MM, Gordon AN, Fracasso PM, Mietlowski WL, Jones GJ, Dugan MH. Phase III study of valspodar (PSC 833) combined with paclitaxel and carboplatin compared with paclitaxel and carboplatin alone in patients with stage IV or suboptimally debulked stage III epithelial ovarian cancer or primary peritoneal cancer. J Clin Oncol. 2008 Jun 1;26(16):2674-82. doi: 10.1200/JCO.2007.14.9807. PubMed PMID: 18509179.

Explore Compound Types